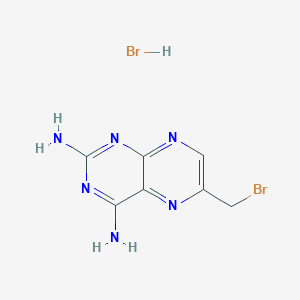
6-(Bromomethyl)pteridin-2,4-diamin-hydrobromid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid. This method allows for the direct attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs, demonstrating a significant approach for synthesizing complex molecules with potential biological activities (Piper, McCaleb, & Montgomery, 1987).
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and its derivatives can be characterized through various spectroscopic techniques. The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions. These structural analyses provide insights into the compound's reactivity and potential for further modifications (Batterham & Wunderlich, 1969).
Chemical Reactions and Properties
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications. The reactivity of the bromomethyl group is a key feature, allowing for the introduction of different functional groups to the pteridine core (Montgomery et al., 1979).
Physical Properties Analysis
The physical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide and its derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure. The detailed analysis of these properties is crucial for understanding the compound's behavior in various chemical environments and for optimizing conditions for its use in synthesis and applications.
Chemical Properties Analysis
The chemical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide are characterized by its ability to undergo reactions that lead to a wide range of biologically relevant compounds. Its versatility in synthesis is demonstrated through its application in the preparation of folate antagonists and antimalarial agents, highlighting its importance in medicinal chemistry. The compound's reactivity and the potential to introduce various functional groups make it a valuable starting material for the synthesis of complex molecular structures (Elslager, Johnson, & Werbel, 1981).
Wissenschaftliche Forschungsanwendungen
Herstellung neuer Methotrexat-Derivate
6-(Bromomethyl)pteridin-2,4-diamin-hydrobromid wird zur Herstellung neuer Methotrexat-Derivate als Antirheumatika verwendet .
Herstellung von Pteridin-Reduktase-Inhibitoren
Diese Verbindung wird auch zur Herstellung von Pteridin-Reduktase-Inhibitoren verwendet .
Wirkmechanismus
Target of Action
It is known to inhibit the enzyme nitroaldolase , which plays a crucial role in various biochemical reactions.
Mode of Action
The compound inhibits membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and cell proliferation. By inhibiting thymidylate synthase and dihydrofolate reductase activity, it disrupts the production of nucleotides from thymine, which are essential for DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth, particularly in murine leukemia cells . By disrupting DNA synthesis and cell proliferation, the compound can induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is relatively stable and can be stored at room temperature . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is known to inhibit the enzyme nitroaldolase (EC 1.2.1.22) . The nature of these interactions involves the bromomethyl group of the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to inhibit cell growth in murine leukemia cells . It influences cell function by inhibiting DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Molecular Mechanism
The mechanism of action for 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells . It also inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not easily decompose .
Metabolic Pathways
Given its inhibitory effects on thymidylate synthase, it may be involved in the folate pathway .
Subcellular Localization
Given its inhibitory effects on enzymes involved in DNA synthesis, it may be localized in the nucleus .
Eigenschaften
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQIBGKVZDBGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967321 | |
| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52853-40-4 | |
| Record name | 52853-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



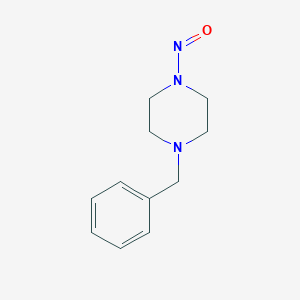
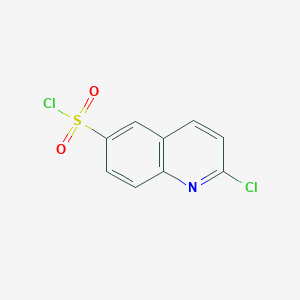

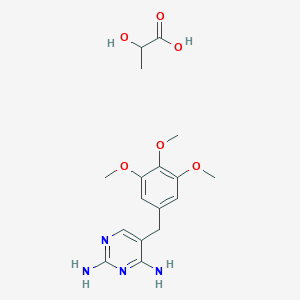
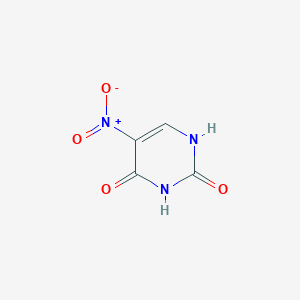

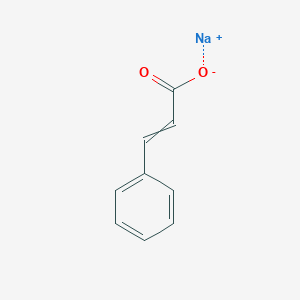
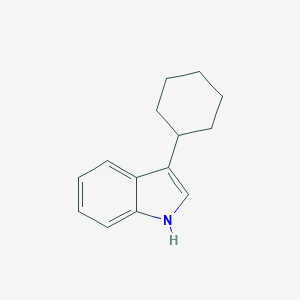



![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)
